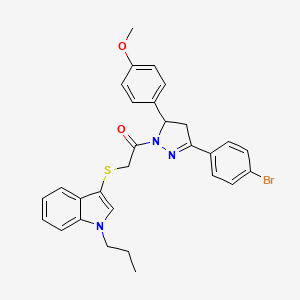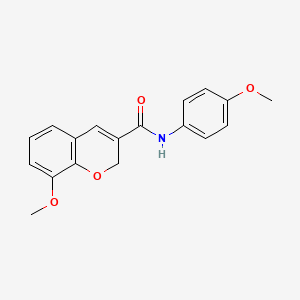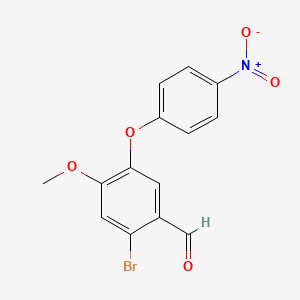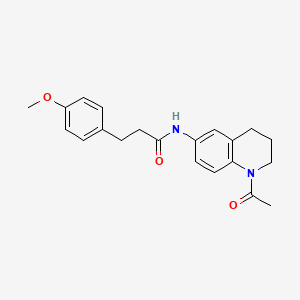![molecular formula C13H15N5O4 B2752246 Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate CAS No. 878421-27-3](/img/structure/B2752246.png)
Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate”, is an important area of research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of “this compound” is unique and complex. It contains total 39 bond(s); 24 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 9 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 eight-membered ring(s), 1 nine-membered ring(s), 1 twelve-membered ring(s) .Applications De Recherche Scientifique
Ultrasound-Mediated Synthesis
Ultrasound mediation has been utilized for the one-pot multi-component synthesis of amidoalkyl naphthols, employing magnetic nanoparticles modified by ionic liquids. This method highlights the efficiency of using ultrasound irradiation in facilitating chemical reactions, offering benefits like lower catalyst usage, easier work-up procedures, and high yields in shorter reaction times (Safari & Zarnegar, 2014).
Catalysis in Transesterification/Acylation Reactions
N-heterocyclic carbenes, particularly imidazol-2-ylidenes, have shown effectiveness as catalysts in transesterification reactions between esters and alcohols. These carbenes facilitate the acylation of alcohols with vinyl acetate under mild conditions, highlighting their potential as versatile nucleophilic catalysts in organic synthesis (Grasa, Kissling, & Nolan, 2002).
Antimicrobial Activities
The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has been reported, with compounds showing antimicrobial activities against various bacterial strains. This study underscores the potential of such compounds in the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Corrosion Inhibition
Research on 1-(2-ethylamino)-2-methylimidazoline and its derivatives has evaluated their effectiveness as corrosion inhibitors in acid media. The study provides insights into the electrochemical behavior of these compounds and their potential applications in protecting metals against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis of Imidazo[1,2-a]pyridines
Aqueous syntheses of methylimidazo[1,2-a]pyridines have been explored without the need for deliberate catalyst addition, offering a simpler and potentially greener alternative for the synthesis of these compounds. The method's efficiency in producing imidazo[1,2-a]pyridines underlines its value in organic synthesis (Mohan, Rao, & Adimurthy, 2013).
Orientations Futures
“Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate” has immense potential in scientific research. Its unique molecular structure allows for diverse applications, ranging from drug discovery to material science. The development of new drugs that overcome the AMR problems is necessary , and this compound could play a significant role in this regard.
Propriétés
IUPAC Name |
methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-7-5-18-9-10(15(2)13(21)16(3)11(9)20)14-12(18)17(7)6-8(19)22-4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLGNSSBDVZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)
![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)




![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)